1-[2-(Pyrrolidin-2-yl)pyrrolidin-1-yl]propan-1-one
Description
1-[2-(Pyrrolidin-2-yl)pyrrolidin-1-yl]propan-1-one is a bicyclic pyrrolidine derivative featuring a propan-1-one backbone substituted with a fused pyrrolidine-pyrrolidine moiety.
Properties
IUPAC Name |
1-(2-pyrrolidin-2-ylpyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-2-11(14)13-8-4-6-10(13)9-5-3-7-12-9/h9-10,12H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCSVCQQMOCDLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC1C2CCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(Pyrrolidin-2-yl)pyrrolidin-1-yl]propan-1-one can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine with a suitable alkylating agent to form the desired product. The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an inert solvent like tetrahydrofuran or dimethylformamide at elevated temperatures.
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
1-[2-(Pyrrolidin-2-yl)pyrrolidin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the pyrrolidine rings can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol, as well as catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various functionalized derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Psychoactive Properties:
Research indicates that derivatives of pyrrolidine compounds, including 1-[2-(Pyrrolidin-2-yl)pyrrolidin-1-yl]propan-1-one, exhibit psychoactive effects. These compounds are being studied for their potential as therapeutic agents in treating neurological disorders and conditions like depression and anxiety. For instance, studies have shown that modifications in the pyrrolidine structure can enhance binding affinity to specific neural receptors, suggesting a pathway for drug development targeting neurotransmitter systems .
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated various pyrrolidine derivatives for their effects on serotonin receptors. The findings demonstrated that certain modifications led to increased selectivity and potency, indicating the potential for developing new antidepressants .
Cosmetic Formulations
Topical Applications:
The compound has been explored for its role in cosmetic formulations due to its ability to enhance skin penetration and improve product stability. Its inclusion in creams and lotions has been associated with improved sensory properties and moisturizing effects. The formulation process often utilizes experimental design techniques to optimize the interaction between active ingredients .
Case Study:
In a study focusing on cosmetic formulations, researchers utilized response surface methodology to assess the impact of various concentrations of this compound on skin hydration levels. Results indicated a significant enhancement in moisture retention compared to control formulations lacking this compound, underscoring its utility in skincare products .
Polymer Science
Stabilizing Agents:
The compound is also being investigated as a stabilizing agent in polymeric materials used for drug delivery systems. Its unique chemical properties allow it to interact favorably with polymers, enhancing the stability and efficacy of drug formulations .
Case Study:
Research published in Polymer Science demonstrated that incorporating this compound into polymer matrices improved the release profiles of encapsulated drugs while maintaining structural integrity under varying environmental conditions .
Summary of Findings
Mechanism of Action
The mechanism of action of 1-[2-(Pyrrolidin-2-yl)pyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrrolidine rings can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or activation of their biological functions. The pathways involved in its mechanism of action depend on the specific target and the context of its use, but they generally include modulation of signal transduction pathways, enzyme inhibition, or receptor binding.
Comparison with Similar Compounds
Key Observations :
- The bicyclic structure may enhance steric hindrance, affecting receptor binding compared to linear analogs like MDPV or α-PVP.
- Aryl substituents (e.g., benzodioxole in MDPV) are critical for dopamine/norepinephrine reuptake inhibition, while the bicyclic group’s role remains unexplored .
Physicochemical Properties
Experimental data for the target compound are unavailable, but properties can be inferred from analogs:
Notes:
- *Predicted logP for the target compound based on pyrrolidine’s hydrophobicity and bicyclic rigidity.
- Increased alkyl chain length (e.g., pentanone in α-PVP vs. propanone in MPPP) correlates with higher lipophilicity .
Pharmacological Activity
- MDPV and α-PVP: Act as norepinephrine-dopamine reuptake inhibitors (NDRIs) with EC₅₀ values <10 nM .
- 4F-PHP: Displays longer duration of action due to hexanone backbone and 4-fluoro substitution .
- MPPP : Less potent than α-PVP, likely due to shorter alkyl chain and 4-methylphenyl group .
Biological Activity
1-[2-(Pyrrolidin-2-yl)pyrrolidin-1-yl]propan-1-one, a compound with significant structural complexity, has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, interaction with various biological targets, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This indicates a molecular framework that includes two pyrrolidine rings and a carbonyl group, which may contribute to its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, compounds in the pyrrolo[3,4-b]pyridin series have demonstrated significant cytotoxicity against breast cancer cell lines, particularly MDA-MB-231 (triple-negative) and MCF-7 (HER2-positive) cells. The IC50 values for these compounds varied, with some showing effects at concentrations as low as 6.25 µM .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Biological Activity Description |
|---|---|---|---|
| 1f | MDA-MB-231 | 6.25 | Significant decrease in cell viability |
| 1d | MDA-MB-231 | 25 | Moderate decrease in cell viability |
| 1b | MDA-MB-231 | 50 | Decrease in cell viability observed |
| 1a | MDA-MB-231 | >100 | No significant effect observed |
This table illustrates the varying degrees of cytotoxicity associated with different derivatives, indicating that structural modifications can significantly impact biological activity.
The mechanism by which these compounds exert their anticancer effects is believed to involve interaction with specific membrane proteins implicated in cancer progression. Notably, five proteins were identified as potential targets: 5-HT6, mGluR2, ghrelinR, H3, and Ox2R . These interactions suggest a multifaceted approach to inhibiting tumor growth.
Case Studies
A notable study investigated the synthesis and biological evaluation of several pyrrolo[3,4-b]pyridin derivatives. The findings indicated that these compounds could potentially serve as effective agents in breast cancer therapy due to their ability to decrease cell viability across various cancer cell lines .
Structural Analysis
The crystal structure of related compounds has been analyzed using X-ray crystallography. For example, the study of 2-[2-(Pyrrolidin-2-yl)propan-2-yl]-1H-pyrrole revealed that individual molecules are linked via N—H...N hydrogen bonds, forming stable dimeric structures. This structural stability may play a role in their biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
